molecular formula C13H15NO B13605965 Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine CAS No. 1048922-65-1

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine

Katalognummer: B13605965
CAS-Nummer: 1048922-65-1
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: DYOOYLZDWLIOAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a methylphenyl group and a methylamine group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to form different reduced furan derivatives.

    Substitution: The methyl group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1048922-65-1

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

N-methyl-1-[5-(4-methylphenyl)furan-2-yl]methanamine

InChI

InChI=1S/C13H15NO/c1-10-3-5-11(6-4-10)13-8-7-12(15-13)9-14-2/h3-8,14H,9H2,1-2H3

InChI-Schlüssel

DYOOYLZDWLIOAD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CNC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.